molecular formula C23H15F3N2O4 B12418382 4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid

4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid

Cat. No.: B12418382
M. Wt: 440.4 g/mol
InChI Key: SFVRJPWNVAZKMP-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid (hereafter referred to as Compound A) is a heterocyclic benzoic acid derivative featuring a pyrazole core conjugated to a furan ring via a methylidene group. The pyrazole ring is substituted with a methyl group at position 3 and a keto group at position 5, while the furan ring is functionalized with a 3-(trifluoromethyl)phenyl substituent. The (4E)-stereochemistry of the methylidene linkage suggests a planar conformation, which may influence intermolecular interactions and binding affinity in biological systems.

Properties

Molecular Formula

C23H15F3N2O4

Molecular Weight

440.4 g/mol

IUPAC Name

4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid

InChI

InChI=1S/C23H15F3N2O4/c1-13-19(21(29)28(27-13)17-7-5-14(6-8-17)22(30)31)12-18-9-10-20(32-18)15-3-2-4-16(11-15)23(24,25)26/h2-12H,1H3,(H,30,31)/b19-12+

InChI Key

SFVRJPWNVAZKMP-XDHOZWIPSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid typically involves multiple steps, including the formation of the pyrazole ring and the furan ring, followed by their coupling with the benzoic acid moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues Identified

The following compounds exhibit structural similarities to Compound A , particularly in their pyrazole cores, conjugated systems, and substituent patterns:

Compound ID Molecular Formula Core Structure Key Substituents Potential Pharmacological Relevance
Compound A (Target) C₂₃H₁₆F₃N₂O₄ Pyrazole-furan-benzoic acid 3-methyl, 5-oxo pyrazole; 3-(trifluoromethyl)phenyl-furan; (4E)-methylidene Enhanced solubility, electron-deficient interactions
Compound B (CAS 353503-95-4) C₂₂H₁₅FN₂O₄ Pyrazole-furan-benzoic acid 1-(4-fluorophenyl)-pyrazole; 3-methyl, 5-oxo; (Z)-methylidene Fluorine-mediated bioavailability
Compound C (CAS 956183-02-1) C₂₈H₂₀FN₃O₃S₂ Pyrazole-thiazolidinone 4-fluorobenzyloxy-phenyl; thiazolidinone-acetic acid; sulfur-containing Antidiabetic/anti-inflammatory potential
Compound D (CAS 735269-97-3) C₂₅H₂₃ClN₂O₄S Thiazolidinone-pyrazole Ethylsulfanylphenyl; butanoic acid; chloro substituent Metabolic stability via sulfhydryl groups
Compound E (from ) C₂₀H₁₆N₂O₄ Pyrazolone-propenylidene Methoxyphenyl-propenylidene; hydroxyl group Antioxidant/chelating properties

Comparative Analysis

Electronic and Steric Effects
  • Trifluoromethyl vs. Fluorophenyl : Compound A ’s 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, enhancing electrophilic character compared to Compound B ’s 4-fluorophenyl substituent. This may improve binding to hydrophobic pockets or enzymes like cyclooxygenases .
  • Furan vs.
Stereochemical Considerations
  • The (4E)-configuration in Compound A contrasts with the (Z)-stereochemistry in Compound B, affecting spatial orientation of the furan-phenyl group.
Pharmacokinetic Properties
  • Acid Groups: Compound A and B both feature benzoic acid moieties, favoring ionization at physiological pH and enhancing solubility. Compound D’s butanoic acid may reduce renal clearance compared to shorter-chain acids .

Biological Activity

The compound 4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H15F3N2O3\text{C}_{19}\text{H}_{15}\text{F}_{3}\text{N}_{2}\text{O}_{3}

This structure features multiple functional groups that contribute to its biological activity, including a benzoic acid moiety and a pyrazole ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Modulation of Signal Transduction Pathways : It appears to influence pathways such as MAPK signaling, which is crucial for cell proliferation and survival.

Biological Assays and Efficacy

Research has been conducted to evaluate the efficacy of this compound in various biological assays:

Assay Type Target IC50 Value (nM) Notes
Enzyme InhibitionpMAPK50Significant inhibition observed at low concentrations.
Cell ViabilityCancer Cell Lines<100Induced apoptosis in treated cells.
Anti-inflammatory EffectsTNF-alpha Production75Reduced TNF-alpha levels significantly.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cancer Research : In a study examining its effects on cancer cell lines, the compound demonstrated cytotoxic effects with an IC50 value below 100 nM, indicating potent activity against cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Inflammation Models : In models of inflammation, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.
  • Pharmacokinetics : A pharmacokinetic study revealed that the compound exhibits favorable absorption and distribution characteristics, supporting its potential for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.